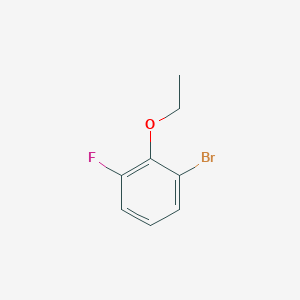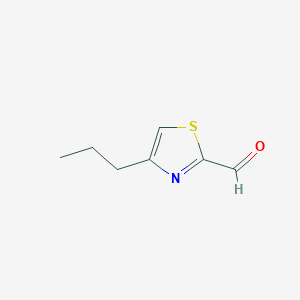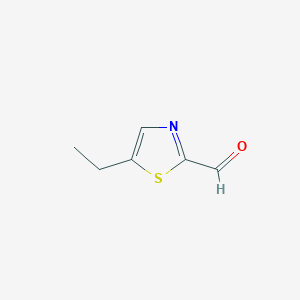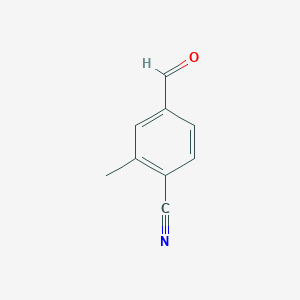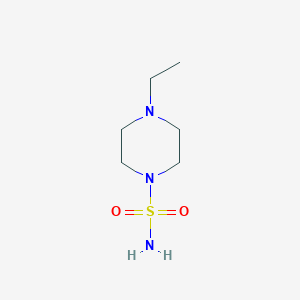
4-エチルピペラジン-1-スルホンアミド
概要
説明
4-Ethylpiperazine-1-sulfonamide is an organic compound with the molecular formula C₆H₁₅N₃O₂S It is a derivative of piperazine, a heterocyclic amine, and features a sulfonamide group, which is known for its presence in various pharmacologically active compounds
科学的研究の応用
4-Ethylpiperazine-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
Target of Action
Sulfonamides, a class of compounds to which 4-ethylpiperazine-1-sulfonamide belongs, are known to inhibit the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .
Mode of Action
4-Ethylpiperazine-1-sulfonamide, like other sulfonamides, acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme. This prevents PABA from binding, thereby inhibiting the enzyme and disrupting the synthesis of folic acid . The disruption of folic acid synthesis hampers the growth and multiplication of bacteria, exerting a bacteriostatic effect .
Biochemical Pathways
The inhibition of dihydropteroate synthetase by 4-Ethylpiperazine-1-sulfonamide affects the biochemical pathway of folic acid synthesis . Folic acid is a vital component in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting folic acid synthesis, 4-Ethylpiperazine-1-sulfonamide indirectly disrupts DNA synthesis, affecting the growth and reproduction of bacteria .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound . Factors such as solubility, permeability, stability, and interactions with transport proteins and metabolic enzymes can influence the ADME properties of a compound .
Result of Action
The molecular effect of 4-Ethylpiperazine-1-sulfonamide involves the inhibition of the enzyme dihydropteroate synthetase, disrupting the synthesis of folic acid . On a cellular level, this leads to a decrease in the availability of nucleotides, hampering DNA synthesis and thus inhibiting bacterial growth and reproduction .
Action Environment
The action, efficacy, and stability of 4-Ethylpiperazine-1-sulfonamide can be influenced by various environmental factors. These may include pH, temperature, presence of other substances, and the specific characteristics of the bacterial strain . For instance, certain bacteria have developed resistance mechanisms against sulfonamides, which can affect the efficacy of 4-Ethylpiperazine-1-sulfonamide .
準備方法
Synthetic Routes and Reaction Conditions
4-Ethylpiperazine-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of 4-ethylpiperazine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired sulfonamide product after purification.
Industrial Production Methods
In an industrial setting, the production of 4-ethylpiperazine-1-sulfonamide may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.
化学反応の分析
Types of Reactions
4-Ethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the ethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
- 4-Methylpiperazine-1-sulfonamide
- 4-Phenylpiperazine-1-sulfonamide
- 4-Benzylpiperazine-1-sulfonamide
Uniqueness
4-Ethylpiperazine-1-sulfonamide is unique due to its ethyl substituent, which can influence its chemical reactivity and biological activity. Compared to its methyl or phenyl counterparts, the ethyl group provides a balance between hydrophobicity and steric effects, potentially leading to different pharmacokinetic and pharmacodynamic properties.
This detailed overview should provide a comprehensive understanding of 4-ethylpiperazine-1-sulfonamide, its preparation, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
4-ethylpiperazine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O2S/c1-2-8-3-5-9(6-4-8)12(7,10)11/h2-6H2,1H3,(H2,7,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVMVXJZYYDDHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4114-84-5 | |
| Record name | 4-ethylpiperazine-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
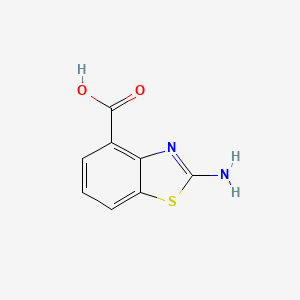
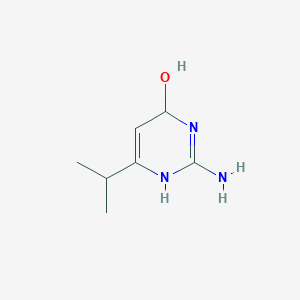
![1H-benzo[d][1,2,3]triazole-5-sulfonamide](/img/structure/B1521259.png)
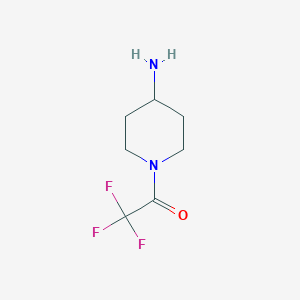
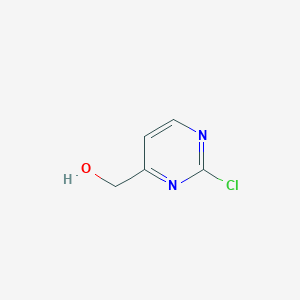
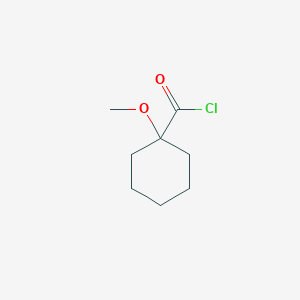
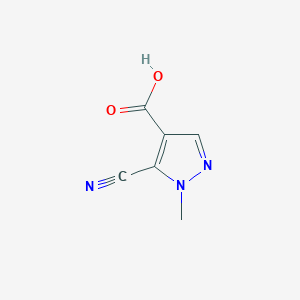
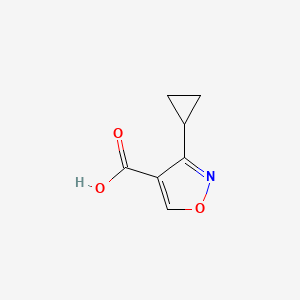
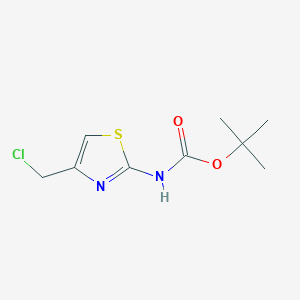
![5-Acetyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B1521269.png)
